Hexanedioic acid tert-butyl ester 2,5-dioxopyrrolidin-1-yl ester
Overview
Description
Hexanedioic acid tert-butyl ester 2,5-dioxopyrrolidin-1-yl ester (HDA-TBE) is a versatile organic compound with a wide range of applications in scientific research. It is a combination of two molecules, hexanedioic acid and tert-butyl ester, that form a stable ester. The compound is useful in a variety of areas, including drug delivery, drug synthesis, and biochemistry. HDA-TBE is a relatively new compound, and its potential is just beginning to be explored.
Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
Hexanedioic acid tert-butyl ester 2,5-dioxopyrrolidin-1-yl ester and its derivatives have been widely studied for their role in organic synthesis and material science. For instance, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, similar in structure to hexanedioic acid tert-butyl ester, was used to yield substituted pyrroles, essential for producing compounds like prodigiosin (Wasserman et al., 2004). Another study focused on hexanedioic acid bis-(2-thiophen-3-yl-ethyl) ester (HABTE), a derivative, for synthesizing homopolymers and copolymers, potentially useful in electrochromic devices (Camurlu et al., 2004).
Applications in Drug Synthesis and Pharmaceuticals
Derivatives of hexanedioic acid tert-butyl ester are instrumental in pharmaceutical research, particularly in synthesizing potential drug candidates. For example, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, a structurally related compound, is used in synthesizing prodigiosin analogues, which have potential applications in cancer therapy and immunosuppression (Wasserman et al., 2004). Additionally, a synthesis process involving hexanedioic acid tert-butyl ester derivatives was developed for magnetic resonance imaging (MRI) contrast agents, demonstrating its role in medical imaging (Levy et al., 2009).
Advancements in Chemical Processes
Studies have also focused on improving chemical processes using hexanedioic acid tert-butyl ester derivatives. For instance, a novel protocol for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters using di-t-butyl dicarbonate demonstrated improved yields and a wider range of substrates, indicating its efficiency in organic synthesis (Li et al., 2014).
Properties
IUPAC Name |
1-O-tert-butyl 6-O-(2,5-dioxopyrrolidin-1-yl) hexanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO6/c1-14(2,3)20-12(18)6-4-5-7-13(19)21-15-10(16)8-9-11(15)17/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOQYFHEYDMGSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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